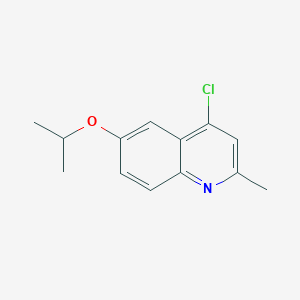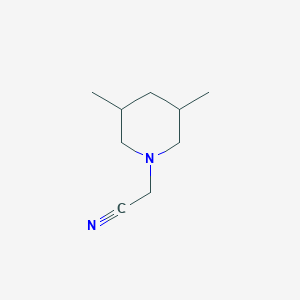
1-Boc-4-iodo-2,3-dihydro-1H-indole
Descripción general
Descripción
1-Boc-4-iodo-2,3-dihydro-1H-indole is a chemical compound with the molecular formula C13H16INO2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
The synthesis of 1-Boc-4-iodo-2,3-dihydro-1H-indole typically involves the iodination of 1-Boc-2,3-dihydro-1H-indole. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
This may include the use of continuous flow reactors and automated systems to enhance efficiency and safety .
Análisis De Reacciones Químicas
1-Boc-4-iodo-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through reactions such as the Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to remove the iodine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation can be performed to introduce functional groups at specific positions on the indole ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted indoles, while reduction reactions can produce deiodinated indole derivatives .
Aplicaciones Científicas De Investigación
1-Boc-4-iodo-2,3-dihydro-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and oncological pathways.
Biological Studies: The compound is employed in the study of indole-based biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-Boc-4-iodo-2,3-dihydro-1H-indole is not well-defined, as it is primarily used as an intermediate in chemical synthesis. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes, receptors, and ion channels. These interactions can modulate biological pathways involved in cell signaling, metabolism, and gene expression .
Comparación Con Compuestos Similares
1-Boc-4-iodo-2,3-dihydro-1H-indole can be compared with other indole derivatives such as:
1-Boc-2,3-dihydro-1H-indole: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Iodoindole: Similar structure but without the Boc protecting group, which affects its reactivity and solubility.
1-Boc-4-bromo-2,3-dihydro-1H-indole: Contains a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom and the Boc protecting group, which allows for selective functionalization and synthesis of complex molecules .
Propiedades
IUPAC Name |
tert-butyl 4-iodo-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-6H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNJAQBXXRWYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B3373116.png)
![3-chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}propanamide](/img/structure/B3373126.png)



![2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethan-1-amine](/img/structure/B3373143.png)

![2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B3373155.png)



![2-[4-(2-Iodobenzamido)phenyl]acetic acid](/img/structure/B3373202.png)

